molecular formula C15H24 B1238147 (1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

Cat. No. B1238147
M. Wt: 204.35 g/mol
InChI Key: XMRKUJJDDKYUHV-ZCGSDFCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene is a natural product found in Nasutitermes triodiae, Tilesia baccata, and other organisms with data available.

Scientific Research Applications

Electrophilic Additions and π-Cyclization

Research demonstrates electrophilic additions to compounds similar to (1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene, such as 1,5-dimethylcycloocta-1,5-diene, yielding syn-8-substituted 1,5-dimethylbicyclo octanes through π-cyclization and Wagner-Meerwein type rearrangements (Haufe, Wolf, & Schulze, 1986).

Synthesis of Insect Pheromones

The compound has applications in synthesizing analogs of insect pheromones. For example, a synthesis route leads to the racemic analog of the sex pheromone of pine sawflies, starting from a product of partial ozonolysis of 1,5-dimethylcycloocta-1Z, 5Z-diene (Odinokov, Akhmetova, & Savchenko, 2005).

Gas Phase Rearrangements

In the field of gas phase chemistry, studies have shown that similar compounds undergo rearrangements, such as a statistical distribution of hydrogen atoms in specific positions, demonstrating the compound's stability and reactivity under various conditions (Baumann & Dreiding, 1974).

Photochemical Formation

Photolysis of dienes, including compounds similar to the one , results in cyclization to specific propellane structures, highlighting potential applications in photochemical synthesis (Bishop & Landers, 1979).

Complex Synthesis and Characterization

Research into complex synthesis using similar compounds has led to the development of bis(μ-beta-diketonato)bis((1,2,5,6-eta)-1,5-dimethyl-1,5-cyclooctadiene)disilver complexes, indicative of potential applications in inorganic chemistry and materials science (Doppelt, Baum, & Ricard, 1996).

properties

Product Name

(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6-,14-9-/t15-/m0/s1

InChI Key

XMRKUJJDDKYUHV-ZCGSDFCLSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\C[C@H](CC1)C(=C)C)/C

SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

synonyms

germacrene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 2
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 3
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 4
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 5
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 6
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

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